

# A Comparative Guide to the Analytical Quantification of Finasteride and Carboxy Finasteride

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## Compound of Interest

Compound Name: Carboxy finasteride

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This guide provides a detailed comparison of the analytical methodologies for the quantification of finasteride, a 5 $\alpha$ -reductase inhibitor, and its major metabolite, **carboxy finasteride**. The selection of an appropriate analytical method is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical manufacturing. This document presents a comprehensive overview of commonly employed techniques, including High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), supported by experimental data and detailed protocols.

## Quantitative Performance Overview

The following tables summarize the key performance characteristics of various analytical methods for finasteride and **carboxy finasteride**, offering a direct comparison of their sensitivity, linearity, and precision.

Table 1: Comparison of Analytical Methods for Finasteride Quantification

Method	Matrix	Linearity Range	Limit of Quantitation (LOQ)	Precision (%RSD)	Accuracy (%)
RP-HPLC	Bulk & Tablets	10-50 µg/mL	0.461 µg/mL	< 2%	99.8-103.2% <a href="#">[1]</a>
RP-HPLC	Bulk & Tablets	125-625 µg/mL	4.166 µg/mL	Within limits	100.76% <a href="#">[2]</a>
RP-HPLC	Bulk & Tablets	10-60 µg/mL	3.4456 µg/mL	Within limits	Within limits <a href="#">[3]</a>
LC-MS	Human Plasma	1-100 ng/mL	1 ng/mL	3.4-7.3%	95.2-101% <a href="#">[4]</a>
LC-ESI-MS	Human Plasma	0.1-60 ng/mL	0.1 ng/mL	2.14-14.69%	98-110% <a href="#">[5]</a>
LC-MS/MS	Human Plasma	1.0-25.0 ng/mL	1.0 ng/mL	2.5-7.1%	96.6-103.9% <a href="#">[6]</a>
LC-MS/MS	Human Serum	0.1-20.0 ng/mL	0.1 ng/mL	< 15%	Within ±15% <a href="#">[7]</a>

Table 2: Comparison of Analytical Methods for **Carboxy Finasteride** Quantification

Method	Matrix	Linearity Range	Limit of Detection (LOD)	Precision (%RSD)	Accuracy (%)
LC-MS (Screening)	Human Urine	10.0–500.0 ng/mL	< 2 ng/mL	< 5.3%	Within ±6.6% <a href="#">[8]</a>
LC-MS/MS (Confirmation )	Human Urine	10.0–500.0 ng/mL	Not Reported	< 5.3%	Within ±6.6% <a href="#">[8]</a>

## Experimental Methodologies

This section provides detailed protocols for the key analytical methods discussed, offering a practical guide for laboratory implementation.

## Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Finasteride in Pharmaceutical Formulations

This method is suitable for the quantification of finasteride in bulk drug and tablet dosage forms.

- Chromatographic System: A liquid chromatograph equipped with a UV-Visible detector is used.[\[9\]](#)
- Column: Waters Nova-Pak, C18, 250 × 4.6 μm.[\[9\]](#)
- Mobile Phase: A mixture of water, tetrahydrofuran, and acetonitrile (ACN) in the ratio of 50:25:25 (v/v/v).[\[9\]](#)
- Flow Rate: 1.8 mL/min.[\[9\]](#)
- Detection: UV detection at 210 nm.[\[9\]](#)
- Sample Preparation:
  - Accurately weigh 100 mg of finasteride working standard or sample into a 10 mL volumetric flask.[\[9\]](#)
  - Dissolve and dilute to volume with the diluent (Water:Acetonitrile, 50:50).[\[9\]](#)
  - Sonicate for 30 minutes for degassing.[\[9\]](#)
  - For analysis of impurities, further dilutions may be necessary.[\[9\]](#)

## Liquid Chromatography-Mass Spectrometry (LC-MS) for Finasteride in Human Plasma

This method offers high sensitivity and selectivity for the determination of finasteride in biological matrices.

- Chromatographic System: A liquid chromatograph coupled with a mass spectrometer with electrospray ionization (ESI).[4]
- Column: Waters Symmetry Shield RP18 column (50 × 2.1 mm, 3.5 µm).[4]
- Mobile Phase: A gradient mobile phase composed of acetonitrile and 10 mM ammonium acetate with 0.1% formic acid.[4]
- Mass Spectrometry:
  - Ionization Mode: Electrospray Ionization (ESI), positive.[4]
  - Detection Mode: Selected Ion Monitoring (SIM).[4]
  - Monitored m/z: 373.3 for finasteride.[4]
- Sample Preparation (Liquid-Liquid Extraction):
  - To 0.2 mL of plasma, add the internal standard.
  - Add 1.6 mL of ethyl acetate and vortex for 5 minutes.[4]
  - Centrifuge for 5 minutes.[4]
  - Transfer the supernatant and evaporate to dryness.[4]
  - Reconstitute the residue in 80 µL of the reconstitution solution.[4]

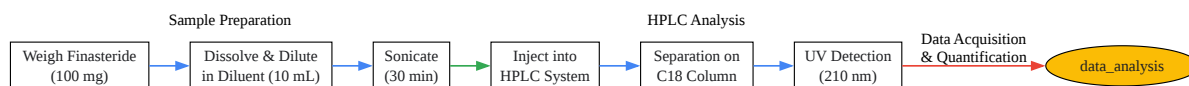
## Liquid Chromatography-Mass Spectrometry (LC-MS) for Carboxy Finasteride in Human Urine

This method is designed for the screening and confirmation of **carboxy finasteride**, the major urinary metabolite of finasteride, often for doping control purposes.

- Chromatographic System: A liquid chromatograph coupled with a single quadrupole or triple quadrupole mass spectrometer.[8]
- Ionization: Positive electrospray ionization.[8]
- Screening Method:
  - Detection Mode: Selected Ion Monitoring (SIM).[8]
  - Monitored m/z: 403 for **carboxy finasteride**.[8]
- Confirmation Method:
  - Detection Mode: Product Ion Scan.[8]
  - Precursor Ion: m/z 403.[8]
- Sample Preparation (Liquid-Liquid Extraction):
  - Urine samples are subjected to liquid-liquid extraction.[8]

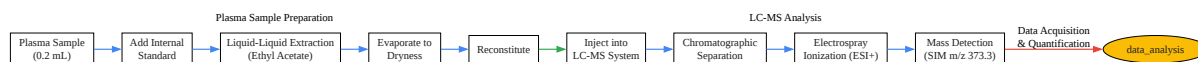
## Visualizing the Workflow

The following diagrams, generated using Graphviz, illustrate the experimental workflows for the described analytical methods.



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### Finasteride HPLC Workflow



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### Finasteride LC-MS Workflow



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### Carboxy Finasteride LC-MS/MS Workflow

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- To cite this document: BenchChem. [A Comparative Guide to the Analytical Quantification of Finasteride and Carboxy Finasteride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b195190#carboxy-finasteride-vs-finasteride-analytical-methods-comparison]

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